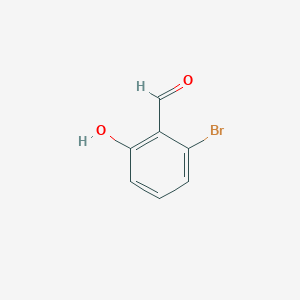

2-Bromo-6-hydroxybenzaldehyde

Description

Properties

IUPAC Name |

2-bromo-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTXMBDCLHZDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474659 | |

| Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-61-2 | |

| Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and handling of 2-Bromo-6-hydroxybenzaldehyde. The information is intended to support research, synthesis, and drug development activities.

Core Chemical and Physical Properties

This compound is a substituted salicylaldehyde with the chemical formula C₇H₅BrO₂.[1][2][3] It is a solid at room temperature and is typically light yellow.[4] While insoluble in water, it is soluble in common organic solvents like ethyl acetate and dichloromethane.[4] For long-term stability, it should be stored at 2°C - 8°C under a nitrogen atmosphere.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| CAS Number | 22532-61-2 |

| Melting Point | 50-52 °C |

| Boiling Point | 243.4 °C at 760 mmHg |

| Appearance | Light yellow solid |

| Purity | ≥98%[2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų[2] |

| LogP | 1.9672[2] |

| Hydrogen Bond Donors | 1[2] |

| Hydrogen Bond Acceptors | 2[2] |

| Rotatable Bonds | 1[2] |

Chemical Reactivity and Synthetic Applications

This compound is a versatile organic molecule due to its multiple reactive sites: the bromine atom, the phenolic hydroxyl group, and the aldehyde group.[4] This trifunctionality allows for its use in the synthesis of complex, multi-substituted benzaldehyde derivatives.[4]

Key Reactions:

-

Cross-Coupling Reactions: The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.[4]

-

Nucleophilic Substitution: The phenolic hydroxyl group possesses acidic and nucleophilic properties.[4] Under basic conditions, it can react with electrophiles, such as iodomethane, to form the corresponding ether derivatives.[4]

-

Condensation Reactions: The aldehyde group can undergo condensation reactions.[4] For instance, it reacts with trimethyl orthoformate in the presence of a strong acid catalyst to form the corresponding acetal, a common strategy for protecting the aldehyde functionality during multi-step syntheses.[4]

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-hydroxybenzaldehyde, a substituted salicylaldehyde, is a key intermediate in the synthesis of a variety of organic compounds, notably in the development of novel pharmaceuticals. Its unique structural arrangement, featuring a bromine atom and a hydroxyl group ortho to an aldehyde moiety on a benzene ring, imparts distinct physical and chemical properties that are crucial for its application in synthetic chemistry. This guide provides a comprehensive examination of the physical properties of this compound, including its physicochemical characteristics, spectral data, and established experimental protocols for their determination. Furthermore, this document delves into the compound's reactivity, synthesis, and its significant role as a precursor in the development of γ-secretase modulators for potential therapeutic applications.

Introduction

This compound (CAS No. 22532-61-2) is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its trifunctional nature, comprising an electrophilic aldehyde, a nucleophilic and acidic hydroxyl group, and a modifiable bromo substituent, allows for a diverse range of chemical transformations. This versatility has led to its use in the synthesis of complex molecules, including those with potential biological activity such as antibacterial, antioxidant, and anti-inflammatory properties.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring purity, predicting reactivity, and optimizing reaction conditions.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] Its fundamental physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | [2] |

| Molecular Weight | 201.02 g/mol | [2] |

| Melting Point | 50-52 °C | [3] |

| Boiling Point | 243.4 °C at 760 mmHg | [3] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol and ether. | [1] |

| Storage | Store at 4°C under a nitrogen atmosphere. | [4] |

Spectral Analysis

The structural elucidation and purity assessment of this compound are critically dependent on various spectroscopic techniques. The following sections provide an overview of the expected spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Based on the analysis of related compounds like 4-Bromo-2-hydroxybenzaldehyde, the following proton chemical shifts (δ) are anticipated:

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.0 ppm.[5]

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit splitting patterns (doublets and a triplet or doublet of doublets) in the range of δ 6.8-7.6 ppm, influenced by the electronic effects of the bromo, hydroxyl, and aldehyde groups.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, often appearing between δ 5.0-11.0 ppm. Intramolecular hydrogen bonding with the adjacent aldehyde group is expected to shift this proton downfield.

Predicted ¹³C NMR Spectral Data:

The carbon spectrum is expected to show seven distinct signals:

-

Aldehyde Carbon (-CHO): A signal in the highly deshielded region of δ 190-197 ppm.[5]

-

Aromatic Carbons (Ar-C): Six signals corresponding to the benzene ring carbons, with their chemical shifts influenced by the substituents. The carbon bearing the hydroxyl group (C-OH) would appear around δ 155-162 ppm, while the carbon attached to the bromine (C-Br) would be in the range of δ 110-120 ppm. The remaining aromatic carbons would resonate between δ 115-140 ppm.

Experimental Protocol for NMR Spectroscopy:

A general procedure for obtaining ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer and lock the field frequency using the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=O Stretch (aldehyde): A strong, sharp absorption band in the range of 1660-1700 cm⁻¹. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group would shift this peak to a lower wavenumber compared to a non-conjugated aldehyde.

-

C=C Stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-pressing die and apply high pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for baseline correction.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Absorption Maxima:

Aromatic aldehydes exhibit characteristic π → π* and n → π* transitions. For this compound, the presence of the benzene ring, the carbonyl group, and the hydroxyl and bromo substituents will influence the absorption maxima (λ_max). It is expected to have strong absorptions in the UV region, likely with λ_max values between 250-350 nm.[6]

Experimental Protocol for UV-Visible Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The absorbance is measured over a wavelength range of approximately 200-400 nm.

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of substituted salicylaldehydes is the ortho-formylation of the corresponding phenol. For this compound (which can also be named 6-bromosalicylaldehyde), a reliable method involves the ortho-formylation of 2-bromophenol.[7]

Experimental Protocol for the Synthesis of 3-Bromosalicylaldehyde (an isomer, as a representative example of ortho-formylation): [7]

This procedure for a related isomer illustrates the general methodology.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., argon) is charged with anhydrous magnesium dichloride and paraformaldehyde in dry tetrahydrofuran (THF).

-

Reagent Addition: Triethylamine is added dropwise, followed by the dropwise addition of 2-bromophenol.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture is diluted with ether and washed successively with dilute hydrochloric acid and water.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to 2-Bromo-6-hydroxybenzaldehyde: Molecular Structure, Properties, and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-Bromo-6-hydroxybenzaldehyde. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis, meriting a detailed examination of its characteristics.

Core Molecular and Physical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅BrO₂.[1][2] It presents as a white to light yellow crystalline solid and is characterized by its low solubility in water but good solubility in organic solvents such as ethanol and ether.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO₂ | [1][2][4] |

| Molecular Weight | 201.02 g/mol | [1][2][4] |

| CAS Number | 22532-61-2 | [1][2][3] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 50-52 °C | [1] |

| Boiling Point | 243.4 °C at 760 mmHg | [1] |

| Solubility | Low in water; Soluble in ethanol and ether | [3] |

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific experimental spectra are proprietary to various suppliers, the expected data based on its structure and analysis of similar compounds are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Typical Shifts in CDCl₃) | ¹³C NMR (Typical Shifts in CDCl₃) |

| ~11.0 ppm (s, 1H, -OH) | ~195 ppm (C=O) |

| ~10.0 ppm (s, 1H, -CHO) | ~160 ppm (C-OH) |

| ~7.5-7.0 ppm (m, 3H, Ar-H) | ~138 ppm (Ar-C) |

| ~125 ppm (Ar-C) | |

| ~120 ppm (C-Br) | |

| ~115 ppm (Ar-C) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic) |

| 2900-2800 | C-H stretch (aldehyde) |

| 1700-1680 | C=O stretch (aldehyde) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (phenolic) |

| ~700 | C-Br stretch |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the formyl group (-CHO) and the bromine atom.

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of salicylaldehyde (2-hydroxybenzaldehyde).[3]

Experimental Protocol: Bromination of Salicylaldehyde

Materials:

-

Salicylaldehyde

-

Bromine

-

Sodium hydroxide

-

A suitable solvent (e.g., dichloromethane or a biphasic system)

-

Hydrochloric acid (for workup)

-

Sodium bisulfite (for quenching excess bromine)

Procedure:

-

Dissolve salicylaldehyde in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Prepare a solution of bromine in the same solvent.

-

Cool the salicylaldehyde solution in an ice bath.

-

Slowly add the bromine solution dropwise to the stirred salicylaldehyde solution while maintaining the low temperature. The reaction is typically carried out in the presence of a base like sodium hydroxide.[3]

-

After the addition is complete, allow the reaction to stir for a specified time at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench any unreacted bromine by adding a saturated solution of sodium bisulfite.

-

Acidify the reaction mixture with hydrochloric acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

This compound possesses three reactive sites: the aldehyde, the hydroxyl group, and the bromine atom, making it a versatile intermediate in organic synthesis. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions. The phenolic hydroxyl group can be alkylated or acylated, and the bromine atom can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, to introduce further molecular diversity.

The presence of the hydroxyl and aldehyde functionalities suggests potential for biological activity. Substituted benzaldehydes are known to exhibit a range of biological effects, including antibacterial, antioxidant, and anti-inflammatory properties.[3] For instance, a structurally related compound, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, has been identified as an inhibitor of the IRE1 pathway, which is involved in the unfolded protein response.[5] Furthermore, this compound is a substituted salicylaldehyde used in the synthesis of BIIB042, a γ-secretase modulator.[6]

Potential Biological Screening and Investigation

Given the known activities of similar compounds, a logical workflow for investigating the biological potential of this compound and its derivatives would involve a cascade of in vitro assays.

Proposed workflow for biological evaluation.

Potential Signaling Pathway Interactions

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the activity of related compounds, it is plausible that it could interact with pathways involved in cellular stress and inflammation.

Potential signaling pathway interactions.

Conclusion

This compound is a synthetically versatile molecule with significant potential for application in drug discovery and development. Its well-defined chemical properties and reactivity, coupled with the known biological activities of structurally similar compounds, make it an attractive starting point for the synthesis of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-6-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative data in published literature, this guide presents existing qualitative information, a detailed experimental protocol for quantitative solubility determination, and comparative data from a structurally similar compound to inform solvent selection and experimental design.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in organic synthesis and drug development.

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 50-52 °C |

| Boiling Point | 243.4 ± 20.0 °C (Predicted) |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) |

| pKa | 7.21 ± 0.10 (Predicted) |

Qualitative Solubility Profile

Qualitative solubility data for this compound has been reported in several chemical catalogs and databases. This information provides a general indication of suitable solvent classes for this compound.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2][3] |

| Methanol | Slightly Soluble[1][2][3] |

| Ethanol | Soluble[2] |

| Ether | Soluble[2] |

| Dichloromethane | Soluble[4] |

| Ethyl Acetate | Soluble[4] |

| Water | Insoluble[4] |

Quantitative Solubility Determination: Experimental Protocol

For researchers requiring precise solubility values, the isothermal shake-flask method followed by quantitative analysis is a robust and widely accepted approach. The following protocol can be adapted for various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

References

Technical Guide: Physicochemical Properties of 2-Bromo-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-6-hydroxybenzaldehyde, a key intermediate in organic synthesis. The document details its melting and boiling points, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The following table summarizes these properties as reported in the literature.

| Property | Value | Conditions |

| Melting Point | 50-52 °C | Not specified |

| Boiling Point | 243.4 °C | at 760 mmHg |

Experimental Protocols

While specific experimental determinations for this compound are not detailed in readily available literature, the following standard methodologies are employed for determining the melting and boiling points of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is the temperature range over which it transitions from a solid to a liquid. This property is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.[1] The powdered sample is then packed into the bottom of a capillary tube to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[2]

-

Heating: The sample is heated rapidly to about 20°C below the expected melting point.[1] The heating rate is then reduced to a slow and constant rate of approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[1][2]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[1] For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a beaker with heating oil (e.g., mineral oil or liquid paraffin)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A small amount of the substance (if solid, it would be melted for this procedure) is placed into the small test tube.[3]

-

Apparatus Assembly: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.[3][4] The test tube is then attached to a thermometer.

-

Heating: The assembly is clamped and immersed in a Thiele tube containing a high-boiling point liquid like paraffin oil.[4] Heat is applied gently to the side arm of the Thiele tube.[4]

-

Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube's lower end.[3] The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

Synthesis Workflow

This compound can be synthesized via the bromination of salicylaldehyde. The following diagram illustrates the logical workflow of this chemical transformation.

Caption: Synthesis of this compound from salicylaldehyde.

References

Spectral Data Analysis of 2-Bromo-6-hydroxybenzaldehyde: A Technical Guide for Researchers

Introduction: 2-Bromo-6-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a crucial intermediate in the synthesis of various complex organic molecules and pharmaceutical compounds. Its chemical structure, characterized by the presence of bromo, hydroxyl, and aldehyde functional groups on a benzene ring, gives rise to a unique spectral signature. A thorough understanding of its nuclear magnetic resonance (NMR) and infrared (IR) spectral data is paramount for structural elucidation, reaction monitoring, and quality control in synthetic applications. This technical guide provides a detailed overview of the available spectral data for this compound, along with the experimental protocols for data acquisition, aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. The following tables summarize the experimental ¹H and ¹³C NMR data.

¹H NMR Spectral Data

The experimental ¹H NMR data for this compound has been reported in deuterated chloroform (CDCl₃).[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and coupling constants (J) are in Hertz (Hz).

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment |

| 11.96 | s | 1H | -OH (hydroxyl proton) |

| 10.31 | s | 1H | -CHO (aldehyde proton) |

| 7.30 | dd, J = 6.7, 8.9 Hz | 1H | Ar-H |

| 7.14 | dd, J = 6.7, 0.8 Hz | 1H | Ar-H |

| 6.92 | dt, J = 8.9, 0.8 Hz | 1H | Ar-H |

Source: Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones.[1]

¹³C NMR Spectral Data of 2-Bromo-6-methoxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 190.29 | C=O (aldehyde) |

| 161.61 | C-OCH₃ |

| 134.58 | Ar-C |

| 131.07 | Ar-C |

| 126.08 | Ar-C-Br |

| 124.29 | Ar-C |

| 110.71 | Ar-C |

| 55.86 | -OCH₃ |

Source: Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones.[1]

Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data of 2-Bromo-6-methoxybenzaldehyde

| Absorption Frequency (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 1697 | C=O (aldehyde) | Stretching |

| 1585 | C=C (aromatic) | Stretching |

Source: Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones.[1]

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR and IR spectra, based on methodologies reported for similar compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument.[1] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar. The homogenous mixture is then pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment is recorded to subtract the signals from atmospheric CO₂ and water vapor.

-

Data Acquisition: The KBr pellet is placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal quality.[2]

-

Data Processing: The resulting spectrum is baseline-corrected, and the absorption peaks are identified and labeled with their corresponding wavenumbers.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

2-Bromo-6-hydroxybenzaldehyde: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-hydroxybenzaldehyde is a valuable synthetic intermediate characterized by its unique substitution pattern, which offers a trifecta of reactive sites: a nucleophilic hydroxyl group, an electrophilic aldehyde, and a bromine atom amenable to a variety of cross-coupling reactions. This strategic arrangement of functional groups makes it a highly versatile building block for the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key synthetic applications of this compound, complete with experimental protocols and data presented for easy reference.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, ether, ethyl acetate, and dichloromethane.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22532-61-2 | [2] |

| Molecular Formula | C₇H₅BrO₂ | [2] |

| Molecular Weight | 201.02 g/mol | [2] |

| Melting Point | 50-52 °C | |

| Boiling Point | 243.4 °C at 760 mmHg | |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Low solubility in water; soluble in ethanol, ether, ethyl acetate, dichloromethane | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of salicylaldehyde (2-hydroxybenzaldehyde). The reaction is typically carried out in a suitable solvent with a source of bromine, often in the presence of a base like sodium hydroxide.[1]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde in a suitable solvent.

-

Reagent Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature, in the presence of sodium hydroxide.[1]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: Specific quantitative data for this synthesis, such as reaction time and yield, were not available in the searched literature.

Applications as a Synthetic Building Block

The unique arrangement of functional groups in this compound allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of various scaffolds of interest in drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically an arylboronic acid, to generate 2-aryl-6-hydroxybenzaldehyde derivatives. These biaryl structures are prevalent in many biologically active molecules.

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.[3]

-

Reaction Setup: To a reaction vessel, add the bromo-aromatic compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents), and a base (e.g., 2 M Na₂CO₃ solution).[3]

-

Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of toluene and water.[3]

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon).

-

Reaction: Heat the mixture with stirring at a suitable temperature (e.g., 85 °C) for several hours.[3]

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture, filter through Celite, and separate the organic layer. The crude product is then purified by column chromatography.[3]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Bromide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| General Aryl Bromide | Phenylboronic Acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O (4:1) | 85 | 4 | N/A | [3] |

| General Aryl Bromide | Phenylboronic Acid | Pd₂(dba)₃/PHOS ligand | CsF | THF | rt | 12 | N/A | [3] |

Note: Specific yield and reaction time for the Suzuki-Miyaura coupling of this compound were not found in the searched literature. The data presented is for general aryl bromides.

Wittig Reaction

The aldehyde functionality of this compound can readily undergo the Wittig reaction to form alkenes. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) to generate a new carbon-carbon double bond, replacing the carbonyl oxygen.

The following is a general protocol for the Wittig reaction of an aldehyde.[4]

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the corresponding triphenylphosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and slowly add a strong base such as n-butyllithium (1.0 equivalent). Stir the mixture at 0 °C for 1 hour to form the ylide.[4]

-

Wittig Reaction: In a separate flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[4]

Table 3: Representative Conditions for Wittig Reaction

| Aldehyde | Ylide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylbenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to rt | 2-4 | N/A | [4] |

Note: Specific yield and reaction time for the Wittig reaction of this compound were not found in the searched literature. The data presented is for a similar substituted benzaldehyde.

Knoevenagel Condensation

The aldehyde group can also participate in Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. This reaction is a key step in the synthesis of various heterocyclic compounds, such as coumarins (2H-chromen-2-ones), which are important scaffolds in medicinal chemistry.

The following is a general protocol for the Knoevenagel condensation of a salicylaldehyde derivative with malononitrile to form a coumarin.[5]

-

Reaction Setup: To a round-bottom flask, add the salicylaldehyde derivative (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine.[5]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[5]

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute HCl to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.[5]

Table 4: Representative Conditions for Knoevenagel Condensation

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-2-hydroxybenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | N/A | [5] |

Note: Specific yield for the Knoevenagel condensation of this compound was not found in the searched literature. The data presented is for a positional isomer.

Synthesis of Schiff Bases

The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds are important intermediates in organic synthesis and have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6]

The following is a general protocol for the synthesis of a Schiff base from an aldehyde and a primary amine.[7]

-

Reaction Setup: Dissolve the aldehyde (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent, such as ethanol.

-

Reaction: Stir the mixture at room temperature or under reflux for a few hours. The reaction can be catalyzed by a few drops of glacial acetic acid.[8]

-

Work-up and Purification: The Schiff base product often precipitates from the solution upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[7][9]

Table 5: Representative Conditions for Schiff Base Synthesis

| Aldehyde | Amine | Solvent | Catalyst | Temp | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Aniline | Ethanol | None | Reflux | 3 | N/A | [7] |

| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol | Glacial Acetic Acid | Reflux | N/A | N/A | [8] |

Note: Specific yield and reaction time for the synthesis of a Schiff base from this compound were not found in the searched literature. The data presented is for general and other substituted benzaldehydes.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its three distinct functional groups provide a platform for a multitude of chemical transformations, enabling the synthesis of complex molecular architectures. The ability to participate in palladium-catalyzed cross-coupling reactions, Wittig reactions, Knoevenagel condensations, and Schiff base formations makes it a key intermediate for the development of new pharmaceuticals and advanced materials. While this guide provides an overview of its synthetic potential and general experimental protocols, further research is warranted to explore the full scope of its applications and to establish optimized reaction conditions for specific transformations. The development of detailed synthetic procedures and the characterization of novel derivatives from this compound will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 22532-61-2 | FB11104 [biosynth.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. schiff bases synthesis: Topics by Science.gov [science.gov]

- 7. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 8. jetir.org [jetir.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Senior Application Scientist's Guide to 2-Bromo-6-hydroxybenzaldehyde: A Trifunctional Linchpin in Modern Organic Synthesis

Abstract

In the intricate world of organic synthesis, the strategic value of a starting material is often defined by its functional group tolerance, reactivity, and versatility. 2-Bromo-6-hydroxybenzaldehyde (CAS: 22532-61-2) has emerged as a preeminent building block for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of its role, moving beyond simple reaction schemes to elucidate the underlying principles that govern its application. We will examine its utility in cornerstone reactions such as palladium-catalyzed cross-couplings and its pivotal role in the construction of complex heterocyclic systems, offering field-proven insights and detailed protocols to empower your synthetic campaigns.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

This compound is a crystalline solid characterized by a unique trifunctional arrangement on an aromatic core: a bromine atom, a hydroxyl group, and an aldehyde, all positioned in a sterically demanding ortho relationship.[1] This specific architecture is not a limitation but rather its greatest asset, providing chemists with three distinct and orthogonally reactive handles for molecular elaboration.

The bromine atom serves as a classical anchor point for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[2] The phenolic hydroxyl group offers opportunities for etherification, esterification, and, crucially, directs and influences the reactivity of the adjacent functional groups through electronic and chelation effects.[3][4] The aldehyde is a versatile electrophile, ready for nucleophilic addition, condensation reactions, or transformation into a myriad of other functionalities.[1][3] It is this confluence of reactivity that makes this compound an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 22532-61-2 | [5][6][7] |

| Molecular Formula | C₇H₅BrO₂ | [7][8][9] |

| Molecular Weight | 201.02 g/mol | [7][8] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 50-52 °C | [6] |

| Boiling Point | 243.4 °C at 760 mmHg | [6] |

| Solubility | Soluble in organic solvents like ethanol and ether; low solubility in water. | [1] |

The Workhorse of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is arguably the most powerful functional group on the this compound scaffold, providing access to the vast and powerful world of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical and must be made with consideration for the other two functional groups, which can potentially inhibit the catalyst or participate in side reactions.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is the quintessential method for creating biaryl structures, which are common motifs in pharmaceuticals.[10] When using this compound, the primary challenge is to achieve efficient coupling without interference from the ortho-hydroxyl group.

Expertise in Action: The choice of base is critical. While strong bases like NaOH or K₂CO₃ are common, they can deprotonate the phenol, creating a phenoxide that might coordinate to the palladium center and inhibit catalysis.[4] A weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a superior choice, providing sufficient basicity for the catalytic cycle while minimizing deleterious side reactions. For the catalyst, a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand often gives the best results.[10]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the mixture.[10]

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-hydroxy-6-phenylbenzaldehyde.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira reaction provides a powerful route to aryl alkynes, crucial intermediates for synthesizing complex natural products and materials.[11][12] This reaction typically employs a dual-catalyst system of palladium and copper(I).[11]

Expertise in Action: The copper(I) cocatalyst is essential for activating the terminal alkyne but can sometimes be problematic. A "copper-free" Sonogashira, which relies on a more active palladium catalyst and a suitable base, can be advantageous, especially for sensitive substrates where copper might mediate undesirable homocoupling of the alkyne (Glaser coupling).[11] An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) serves both as the base and often as the solvent.[13]

Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with argon.

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine. Add phenylacetylene (1.2 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at 60 °C for 8 hours or until TLC indicates complete consumption of the starting material.[13]

-

Work-up: Cool the reaction, filter through a pad of celite to remove metal salts, and rinse with ethyl acetate.

-

Purification: Concentrate the filtrate and purify by column chromatography to afford 2-hydroxy-6-(phenylethynyl)benzaldehyde.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are prevalent in pharmaceuticals.[14][15] The reaction's development has allowed for the coupling of aryl halides with a vast range of amines.[14]

Expertise in Action: This reaction is often the most challenging of the three for this substrate. The acidity of the phenolic proton necessitates a strong base (e.g., NaOt-Bu, K₃PO₄), which can also promote side reactions with the aldehyde.[16] The choice of ligand is paramount. Modern, sterically hindered, electron-rich biaryl phosphine ligands (e.g., XantPhos, RuPhos) are often required to promote the difficult reductive elimination step and achieve high yields.[15][17] In some cases, protection of the hydroxyl or aldehyde group may be necessary to achieve a clean transformation.[4]

Protocol: Buchwald-Hartwig Amination with Aniline

-

Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 equiv.), a palladium pre-catalyst (e.g., XantPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv.).

-

Reagent Addition: Add anhydrous, degassed toluene, followed by aniline (1.2 equiv.).

-

Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring for 18-24 hours.

-

Work-up: Cool to room temperature, dilute with an organic solvent, and filter through celite.

-

Purification: Wash the filtrate with water, dry the organic layer, concentrate, and purify via column chromatography to obtain 2-anilino-6-hydroxybenzaldehyde.

Gateway to Heterocycles: Leveraging Proximity and Reactivity

Beyond cross-coupling, the true elegance of this compound lies in the synthetic potential of its vicinal hydroxyl and aldehyde groups. This arrangement is a classic precursor for a variety of condensation and cyclization reactions to form valuable heterocyclic cores, such as benzofurans and other related structures.[18][19]

Expertise in Action: A common strategy involves an initial reaction at the hydroxyl or aldehyde group, followed by a subsequent cyclization that engages the bromine atom. For example, O-alkylation of the phenol with an appropriate reagent followed by an intramolecular Heck or Suzuki coupling can provide a convergent route to complex fused systems. Alternatively, condensation of the aldehyde with an active methylene compound under basic conditions can initiate a cascade leading to coumarin-type structures.[20]

Conclusion

This compound is far more than a simple aromatic aldehyde. It is a highly versatile and strategic building block whose value is derived from the controlled and selective reactivity of its three distinct functional groups. Its central role in palladium-catalyzed cross-coupling reactions provides reliable access to key C-C and C-N bonds, while the inherent reactivity of its ortho-hydroxyaldehyde motif serves as a powerful entry point to diverse heterocyclic scaffolds. For the medicinal chemist, materials scientist, or process development professional, mastering the application of this reagent is a key step toward the efficient and innovative synthesis of next-generation molecules.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Condensation reaction of this compound CAS No: 22532-61-2 - Career Henan Chemical Co. [coreychem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 22532-61-2 [chemicalbook.com]

- 6. This compound | 22532-61-2 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 22532-61-2 | FB11104 [biosynth.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pdf.journalagent.com [pdf.journalagent.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of Functional Groups in 2-Bromo-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-hydroxybenzaldehyde is a versatile trifunctional aromatic compound of significant interest in organic synthesis, particularly as a scaffold for the development of novel pharmaceutical agents and complex molecular architectures. This technical guide provides a comprehensive analysis of the reactivity of its three key functional groups: the aldehyde, the phenolic hydroxyl, and the bromo substituent. The interplay of the electronic effects of these groups dictates the molecule's overall reactivity profile. This document outlines the characteristic reactions of each functional group, supported by detailed experimental protocols and quantitative data where available. Furthermore, logical workflows for synthetic transformations are presented using Graphviz visualizations to aid in experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for its handling, storage, and application in various synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 50-52 °C[1] |

| Boiling Point | 243.4 °C at 760 mmHg[1] |

| Predicted pKa | 7.21 ± 0.10 |

Reactivity of Functional Groups

The reactivity of this compound is governed by the electronic and steric interplay of its aldehyde, hydroxyl, and bromo functional groups. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Conversely, the aldehyde and bromo groups are deactivating, with the aldehyde being meta-directing and the bromo group being ortho-, para-directing. This unique electronic arrangement offers a rich landscape for selective chemical transformations.

The Aldehyde Group: A Gateway to Diverse Functionalities

The aldehyde group is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde can be readily oxidized to the corresponding 2-bromo-6-hydroxybenzoic acid. This transformation is a common and high-yielding reaction.

Experimental Protocol: Oxidation of this compound

-

Reagents: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), sodium bisulfite (NaHSO₃).

-

Procedure:

-

Dissolve this compound in an aqueous NaOH solution.

-

Cool the solution in an ice bath and slowly add a solution of KMnO₄ with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate in an ice bath and acidify with HCl to precipitate the carboxylic acid.

-

If the solution remains colored, add a small amount of NaHSO₃ to decolorize.

-

Collect the white precipitate of 2-bromo-6-hydroxybenzoic acid by filtration, wash with cold water, and dry.

-

The aldehyde group can undergo condensation reactions, for instance, with trimethyl orthoformate to form the corresponding acetal, which serves as a common protecting group for aldehydes.[2]

Experimental Protocol: Acetal Protection [2]

-

Reagents: this compound (25.0 mmol), anhydrous methanol (17 mL), trimethyl orthoformate (4.00 equivalents), hydrated p-toluenesulfonic acid (0.01 equivalent).[2]

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound and anhydrous methanol.[2]

-

Add trimethyl orthoformate and hydrated p-toluenesulfonic acid to the mixture.[2]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acetal derivative.[2]

-

The Hydroxyl Group: Modulating Acidity and Nucleophilicity

The phenolic hydroxyl group imparts acidity to the molecule and can act as a nucleophile in various reactions. Its reactivity can be tuned by the choice of reaction conditions.

The hydroxyl group can be readily converted to an ether through reactions like the Williamson ether synthesis. This is a common strategy for protecting the hydroxyl group or for introducing new functionalities.

Experimental Protocol: Williamson Ether Synthesis

-

Reagents: this compound, a suitable alkyl halide (e.g., methyl iodide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the base and the alkyl halide.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the corresponding ether derivative.

-

The Bromo Group: A Handle for Cross-Coupling Reactions

The bromine atom on the aromatic ring is a key site for functionalization via various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo group with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Reagents: this compound, an appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid, the base, and the palladium catalyst/ligand.

-

Degas the solvent and add it to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

The bromo group can also participate in other important cross-coupling reactions, including:

-

Heck Reaction: Coupling with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylalkyne.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

Conclusion

This compound is a highly valuable building block in organic synthesis due to the distinct and exploitable reactivity of its aldehyde, hydroxyl, and bromo functional groups. The strategic and selective manipulation of these groups allows for the construction of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its reactivity and offers practical experimental protocols to facilitate its use in research and development. Further investigation into the quantitative aspects of these reactions, such as kinetic studies, would provide deeper insights into the reactivity of this versatile molecule.

References

A Technical Guide to the Biological Activities of 2-Bromo-6-hydroxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-hydroxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group.[1][2] Its structure, featuring these three key functional groups, makes it a versatile starting material and intermediate in organic synthesis.[1] The aldehyde group readily undergoes condensation reactions, particularly with primary amines to form Schiff bases, while the hydroxyl group can be involved in forming ethers or esters. The presence of the bromine atom can also influence the electronic properties and biological activity of its derivatives. These characteristics allow for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry, including the development of agents with antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][3][4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of derivatives synthesized from bromo-hydroxybenzaldehydes.

Synthesis of Biologically Active Derivatives

The versatile scaffold of bromo-hydroxybenzaldehydes serves as a valuable starting point for synthesizing novel compounds. The most common and direct synthetic route involves the condensation of the aldehyde group with a primary amine to form Schiff bases (imines). This reaction is typically catalyzed by a few drops of acid and carried out in an alcoholic solvent under reflux.[5][6] The resulting Schiff bases are of significant interest as their metal complexes often exhibit enhanced biological efficacy compared to the ligands alone.[4][7]

Potential Biological Activities

Derivatives of bromo-hydroxybenzaldehydes have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Schiff bases and their metal complexes derived from bromo-hydroxybenzaldehydes are a well-studied class of compounds exhibiting broad-spectrum antimicrobial activity.[4][5] The presence of the azomethine group (-C=N-) is often critical for this activity. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share a similar structural motif, have shown activity primarily against Gram-positive bacteria.[8][9]

Table 1: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

| Derivative | Staphylococcus aureus (MRSA) MIC (mg/mL) | Streptococcus pyogenes MIC (mg/mL) | Bacillus cereus MIC (mg/mL) |

|---|---|---|---|

| Ethyl Ester | 2.5 | 5.0 | 2.5 |

| Hydrazide | 5.0 | 5.0 | 5.0 |

| Hydrazone | 2.5 | 2.5 | 2.5 |

Data from studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which are structurally related to the topic compounds.[3][8]

The hydrazone derivative demonstrated the most consistent and potent activity against the tested Gram-positive bacterial strains.[3] It is noteworthy that the presence of bromine, when compared to chlorine on the benzanilide ring, was found to slightly decrease the antimicrobial effect in one study.[8]

Anticancer and Cytotoxic Activity

Derivatives of bromo-hydroxybenzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines.[4] Schiff bases derived from 2-hydroxybenzaldehyde have been shown to induce apoptosis and modulate key signaling pathways.[10] For instance, certain derivatives can trigger apoptosis through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and cause mitochondrial dysfunction.[10]

Table 2: Anticancer Activity of Structurally Related Benzyloxybenzaldehyde Derivatives Against HL-60 Cells

| Compound ID | R1 (Benzaldehyde Ring) | R2 (Benzyl Ring) | IC₅₀ (µM) |

|---|---|---|---|

| 17 | H | H | >10 |

| 28 | 5-Cl | H | 8.2 |

| 26 | 4-OCH₃ | H | 9.5 |

| 29 | H | 3-OCH₃ | <1 |

| 30 | H | 2-Cl | 1-10 |

| 31 | H | 4-Cl | 1-10 |

Note: Data is for benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from 2-Bromo-5-hydroxybenzaldehyde.[4]

Anti-inflammatory Activity

Some derivatives have demonstrated significant anti-inflammatory properties by inhibiting proteases.[3] Proteases released by pathogens can contribute to inflammatory processes.[8] The ability of these compounds to inhibit trypsin activity has been evaluated, with several derivatives showing superior efficacy compared to the standard drug, acetylsalicylic acid.[9]

Table 3: Anti-inflammatory (Protease Inhibition) Activity of 5-Bromo-2-hydroxy-benzamide Derivatives

| Derivative | Protease Inhibition IC₅₀ (mg/mL) |

|---|---|

| Ethyl Ester | 0.07 |

| Hydrazide | 0.05 |

| Hydrazone | 0.04 |

| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |

All tested derivatives exhibited significantly more potent anti-inflammatory activity than the standard.[3][9]

Antioxidant Activity

The antioxidant potential of these derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used for this purpose.[11][12] In this assay, the compound's ability to donate a hydrogen atom reduces the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[13][14]

Table 4: Antioxidant Activity of 2-hydroxy benzyl hydrazide Congeners

| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) |

|---|---|

| C-2 | 85.64 |

| C-3 | 162.18 |

| C-7 | 81.28 |

| Ascorbic Acid (Standard) | 30.20 |

Data from a study on synthesized 2-hydroxy benzyl hydrazide derivatives.[12]

Enzyme Inhibition

Benzaldehyde derivatives are known to inhibit various enzymes. A key mechanism for some enzymes, like tyrosinase, involves the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group within the enzyme's active site, blocking its catalytic activity.[3] Derivatives of 4-hydroxybenzaldehyde have also been shown to competitively inhibit GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes involved in the GABA shunt in the brain.[15]

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of compounds.[16][17][18]

-

Media Preparation: Prepare Mueller-Hinton agar and broth according to the manufacturer's instructions. Pour the sterile agar into petri plates and allow them to solidify.

-

Inoculum Preparation: Grow the test bacterial strain in Mueller-Hinton broth for 24 hours at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Inoculation: Spread the standardized microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a bacterial lawn.[16]

-

Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plate using a sterile cork borer.[6][16]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into a well. Use a standard antibiotic as a positive control and the solvent alone as a negative control.[6][16]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[16][19]

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After incubation, add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[21][23]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[5][21] During this time, viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals.[23][24]

-

Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the insoluble formazan crystals.[5][21]

-

Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[21][23] The amount of formazan produced is directly proportional to the number of viable cells.[22]

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger.[11]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.[11][13]

-

Sample Preparation: Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid) and make serial dilutions to obtain a range of concentrations.[11][13]

-

Reaction Setup: In a 96-well plate or test tubes, add a volume of the test compound solution to an equal volume of the DPPH working solution. Include a blank containing only the solvent and DPPH.[11][25]

-

Incubation: Mix thoroughly and incubate the reactions in the dark at room temperature for a set time (e.g., 15-30 minutes).[11][25]

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[11][25]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting inhibition percentage against compound concentration.[25]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H5BrO2 | CID 11954768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. jchr.org [jchr.org]

- 13. benchchem.com [benchchem.com]

- 14. marinebiology.pt [marinebiology.pt]

- 15. researchgate.net [researchgate.net]

- 16. botanyjournals.com [botanyjournals.com]

- 17. chemistnotes.com [chemistnotes.com]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hereditybio.in [hereditybio.in]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. clyte.tech [clyte.tech]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]